molecular formula C12H15NO4 B020239 N-Phenoxycarbonyl-L-valine CAS No. 126147-70-4

N-Phenoxycarbonyl-L-valine

Cat. No.: B020239
CAS No.: 126147-70-4
M. Wt: 237.25 g/mol
InChI Key: HVJMEAOTIUMIBJ-JTQLQIEISA-N
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Description

N-Phenoxycarbonyl-L-valine: is an amino acid derivative widely utilized in organic chemistry and biochemistry. It is primarily used as a protecting group for the amino group of L-valine during peptide synthesis . This compound is known for its stability and ease of removal, making it a valuable tool in the synthesis of complex peptides and proteins.

Mechanism of Action

Target of Action

N-Phenoxycarbonyl-L-valine, also known as (S)-3-Methyl-2-((phenoxycarbonyl)amino)butanoic acid, is primarily used in peptide synthesis as a protecting group for the amino group of L-valine . The primary target of this compound is therefore the amino group of L-valine, a crucial amino acid involved in various biological processes.

Mode of Action

The compound acts by attaching itself to the amino group of L-valine, thereby protecting it from unwanted reactions during peptide synthesis . This protection is crucial for the successful synthesis of peptides, as it prevents side reactions that could interfere with the desired sequence or structure of the peptide. Once the peptide synthesis is complete, the protecting group is removed using a base, typically piperidine .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Phenoxycarbonyl-L-valine can be synthesized through the reaction of L-valine with phenyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-Phenoxycarbonyl-L-valine is extensively used in peptide synthesis as a protecting group for the amino group of L-valine. This allows for the selective formation of peptide bonds without unwanted side reactions .

Biology and Medicine: In biological research, this compound is used to study enzyme-substrate interactions and protein folding mechanisms. It is also employed in the synthesis of peptide-based drugs and biomaterials .

Industry: The compound is used in the pharmaceutical industry for the synthesis of peptide-based therapeutics and as an intermediate in the production of various chemicals .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its stability under various reaction conditions and ease of removal, making it a preferred choice in peptide synthesis .

Biological Activity

N-Phenoxycarbonyl-L-valine (NPC-Val) is a derivative of the amino acid valine, modified with a phenoxycarbonyl group. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article will explore the biological activity of NPC-Val, focusing on its mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H15NO4C_{12}H_{15}NO_4 and a molecular weight of 233.25 g/mol. The structure includes a valine backbone with a phenoxycarbonyl moiety, which enhances its stability and solubility compared to unmodified amino acids. The compound’s structural characteristics are essential for its biological activity, particularly in receptor binding and modulation.

PPARγ Activation
One significant area of research involves NPC-Val's interaction with peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a crucial regulator of adipocyte differentiation and glucose metabolism. Studies have shown that NPC-Val exhibits weak proadipogenic activity and can activate PPARγ, albeit less effectively than established agonists like rosiglitazone . This activation is linked to increased insulin-stimulated glucose uptake in adipocytes, suggesting potential applications in metabolic disorders such as type 2 diabetes.

RORγ Inverse Agonism
Another critical mechanism is NPC-Val's role as a RORγ inverse agonist. RORγ is involved in the regulation of immune responses, particularly in autoimmune disorders like psoriasis. The compound AUR101, which contains NPC-Val, has been evaluated in clinical trials for its efficacy in treating moderate-to-severe plaque psoriasis by modulating IL-17 signaling pathways . This highlights NPC-Val's potential in anti-inflammatory therapies.

Case Studies and Clinical Trials

  • PPARγ Activation Study
    In a study assessing various N-substituted valine derivatives, NPC-Val was found to increase PPARγ activity approximately 2.8-fold compared to controls . This suggests its potential as a lead compound for developing more potent PPARγ agonists.
  • AUR101 Phase II Trial
    AUR101, which incorporates NPC-Val, underwent a Phase II clinical trial for psoriasis treatment. Results indicated that AUR101 effectively modulated inflammatory markers and showed acceptable safety profiles during initial human studies . This trial underscores the therapeutic relevance of NPC-Val derivatives in managing autoimmune conditions.

Comparative Biological Activity

The following table summarizes key findings related to the biological activity of NPC-Val compared to other compounds:

Compound Biological Activity Mechanism Reference
This compoundWeak PPARγ activationAgonist for adipocyte differentiation
AUR101Anti-inflammatoryRORγ inverse agonist
RosiglitazoneStrong PPARγ activationFull agonist for glucose metabolism

Synthesis and Derivative Development

Research into the synthesis of NPC-Val has focused on optimizing yields and enhancing its properties for further biological evaluation. Methods such as two-phase reactions have been developed to facilitate the production of N-phenoxycarbonyl amino acids, including NPC-Val . These advancements are crucial for expanding the library of derivatives that can be tested for various biological activities.

Properties

IUPAC Name

(2S)-3-methyl-2-(phenoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-8(2)10(11(14)15)13-12(16)17-9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,16)(H,14,15)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJMEAOTIUMIBJ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431202
Record name N-Phenoxycarbonyl-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126147-70-4
Record name N-Phenoxycarbonyl-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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